1-(4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(4-ethoxyphenyl)urea
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Overview
Description
3-[4-(3-CHLOROPHENYL)-3-OXO-3,4-DIHYDROPYRAZIN-2-YL]-1-(4-ETHOXYPHENYL)UREA is a complex organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a chlorophenyl group, an ethoxyphenyl group, and a dihydropyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-CHLOROPHENYL)-3-OXO-3,4-DIHYDROPYRAZIN-2-YL]-1-(4-ETHOXYPHENYL)UREA typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzoyl chloride with 2-amino-3-ethoxyphenylurea under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then cyclized to form the dihydropyrazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-CHLOROPHENYL)-3-OXO-3,4-DIHYDROPYRAZIN-2-YL]-1-(4-ETHOXYPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the pyrazinone ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[4-(3-CHLOROPHENYL)-3-OXO-3,4-DIHYDROPYRAZIN-2-YL]-1-(4-ETHOXYPHENYL)UREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(3-CHLOROPHENYL)-3-OXO-3,4-DIHYDROPYRAZIN-2-YL]-1-(4-ETHOXYPHENYL)UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-ethoxyphenyl)urea
- 3-[4-(3-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-ethoxyphenyl)urea
- 3-[4-(3-Methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-ethoxyphenyl)urea
Uniqueness
The uniqueness of 3-[4-(3-CHLOROPHENYL)-3-OXO-3,4-DIHYDROPYRAZIN-2-YL]-1-(4-ETHOXYPHENYL)UREA lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group can enhance its reactivity and interaction with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C19H17ClN4O3 |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]-3-(4-ethoxyphenyl)urea |
InChI |
InChI=1S/C19H17ClN4O3/c1-2-27-16-8-6-14(7-9-16)22-19(26)23-17-18(25)24(11-10-21-17)15-5-3-4-13(20)12-15/h3-12H,2H2,1H3,(H2,21,22,23,26) |
InChI Key |
LLEKOCKZKDJSJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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